An In-depth Technical Guide to the Core Basic Properties of Pyrrolo[2,1-f]triazin-4-amine
An In-depth Technical Guide to the Core Basic Properties of Pyrrolo[2,1-f]triazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic amine that serves as a crucial structural motif in medicinal chemistry. It is a key intermediate in the synthesis of the antiviral drug Remdesivir and the core scaffold for a variety of kinase inhibitors. Understanding the fundamental basic properties of this compound is essential for its application in drug design, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of pyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for their determination, and an exploration of the key signaling pathways in which its derivatives have shown significant activity.
Physicochemical Properties
The basic properties of a molecule are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the acid dissociation constant (pKa), solubility, and stability dictate how the compound will interact with physiological environments.
Data Presentation
Quantitative data for the physicochemical properties of pyrrolo[2,1-f]triazin-4-amine are summarized below. It is important to note that while a predicted pKa value is available, experimental data for solubility and stability are not extensively reported in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Yellow or pale brown solid | [2] |
| Predicted pKa | 4.28 ± 0.30 | [2][3] |
| Density | 1.50 g/cm³ | [2][4] |
Experimental Protocols
To facilitate further research and characterization of pyrrolo[2,1-f]triazin-4-amine and its derivatives, this section outlines detailed methodologies for determining key physicochemical parameters.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like pyrrolo[2,1-f]triazin-4-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a standard and accurate method for this purpose.
Objective: To determine the pKa of pyrrolo[2,1-f]triazin-4-amine by monitoring the change in pH of a solution upon the addition of a titrant.
Materials:
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Pyrrolo[2,1-f]triazin-4-amine sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Deionized water (degassed)
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pH meter with a suitable electrode
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Burette
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Stirrer and stir bar
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a known amount of pyrrolo[2,1-f]triazin-4-amine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the beaker containing the sample solution on the stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
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Initial pH Measurement: Record the initial pH of the sample solution.
-
Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Collection: Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at which half of the amine has been protonated, which corresponds to the midpoint of the steepest part of the curve (the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of pyrrolo[2,1-f]triazin-4-amine.
Materials:
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Pyrrolo[2,1-f]triazin-4-amine sample (solid)
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Purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)
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Vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
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Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid pyrrolo[2,1-f]triazin-4-amine to a vial containing a known volume of the aqueous medium. The excess solid is crucial to ensure that a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
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Quantification: Analyze the concentration of pyrrolo[2,1-f]triazin-4-amine in the filtered solution using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen medium at the specified temperature.
Signaling Pathways
The pyrrolo[2,1-f]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets. Derivatives of pyrrolo[2,1-f]triazin-4-amine have been developed as potent inhibitors of various kinases and as antiviral agents. The following diagrams illustrate the key signaling pathways targeted by these derivatives.
Remdesivir Mechanism of Action
Remdesivir, an antiviral drug, is a prodrug that is metabolized to its active form, an adenosine triphosphate (ATP) analog. This active form targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. By incorporating into the nascent viral RNA chain, it causes premature termination, thereby inhibiting viral replication.[5][6][7]
Caption: Mechanism of action of Remdesivir.
PI3Kδ Signaling Pathway Inhibition
Derivatives of 7-phenyl-pyrrolo[2,1-f][8][9][10]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[9][11] The PI3K pathway is crucial for cell proliferation, survival, and differentiation. Inhibition of PI3Kδ is a therapeutic strategy for autoimmune diseases and certain cancers.
Caption: Inhibition of the PI3Kδ signaling pathway.
JAK2 Signaling Pathway Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are key components of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals.[12] Derivatives of 2,7-pyrrolo[2,1-f][8][9][10]triazine have been developed as potent inhibitors of JAK2, which is a therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[13][14]
References
- 1. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS 159326-68-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE CAS#: 159326-68-8 [m.chemicalbook.com]
- 4. Pyrrolo[2, 1-F][1, 2, 4]Triazin-4-Amine [hsppharma.com]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. daneshyari.com [daneshyari.com]
- 12. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
